1-Ethyl-3-hydroxy-2-methylpyridine-4-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

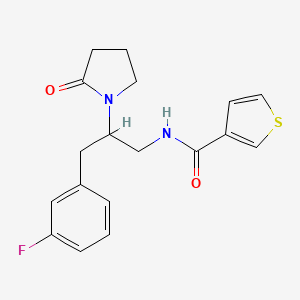

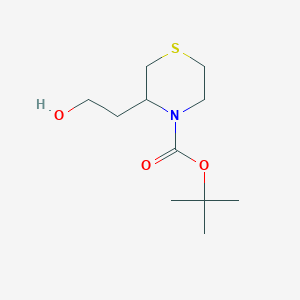

1-Ethyl-3-hydroxy-2-methylpyridine-4-thione is an organic compound with the empirical formula C₆H₇NO. It is also known by the synonym 2-Methyl-3-pyridinol. This compound belongs to the class of heterocyclic building blocks and is commonly used in the synthesis of pyrimidines .

Synthesis Analysis

The synthesis of 1-Ethyl-3-hydroxy-2-methylpyridine-4-thione can be achieved through various routes. One optimized strategy involves starting from 2-fluoro-4-methylpyridine. In contrast to a previously published synthesis using 2-bromo-4-methylpyridine, this approach avoids the use of palladium as a catalyst and exhibits increased overall yield (from 3.6% to 29.4%). The resulting compound is a potent inhibitor of p38α mitogen-activated protein kinase .

Molecular Structure Analysis

The molecular formula of 1-Ethyl-3-hydroxy-2-methylpyridine-4-thione is C₆H₇NO, with a molecular weight of 109.13 g/mol. Its structure includes a pyridine ring substituted with an ethyl group and a hydroxyl group at the 3-position. The compound crystallizes in the thione form .

Chemical Reactions Analysis

- Nitropyridine Formation : Reaction of pyridine or substituted pyridines with N₂O₅ in an organic solvent yields the N-nitropyridinium ion. Subsequent reaction with SO₂/HSO₃⁻ in water leads to the formation of 3-nitropyridine. The reaction mechanism involves a nitro group migration from the 1-position to the 3-position via a [1,5] sigmatropic shift .

- Imidazo[4,5-c]pyridine Synthesis : Starting from 4-aminopyridine, imidazo[4,5-c]pyridines can be synthesized .

- Substitution Reactions : 3-Nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines using the vicarious substitution method or oxidative substitution method, yielding a series of 4-substituted-2-alkylamino-5-nitropyridines .

Physical And Chemical Properties Analysis

作用機序

Safety and Hazards

- Hazard Statements : The compound poses risks related to acute oral toxicity, eye damage, skin irritation, and specific target organ toxicity (respiratory system). It is combustible and should be handled with care .

- Personal Protective Equipment : Use appropriate personal protective equipment, including dust masks, eyeshields, and gloves when handling this compound .

特性

IUPAC Name |

1-ethyl-3-hydroxy-2-methylpyridine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-3-9-5-4-7(11)8(10)6(9)2/h4-5,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMONGQRZFRDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=S)C(=C1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-hydroxy-2-methylpyridine-4-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2737763.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737768.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide](/img/structure/B2737770.png)

![{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B2737771.png)

![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)

![N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2737774.png)

![7-(4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2737777.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2737782.png)